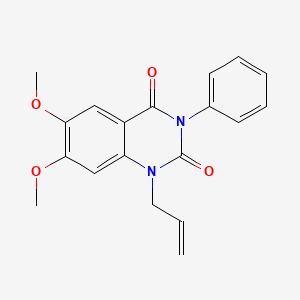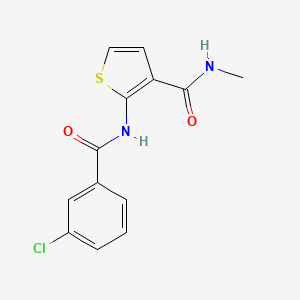
2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-chlorobenzamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also includes an amide group (-CONH2), a common feature in organic chemistry and biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group might undergo hydrolysis, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Pharmacological Research and Toxicology
- N-Methyl-2-Pyridone-5-Carboxamide (2PY) as a Uremic Toxin : 2PY, a degradation product of nicotinamide-adenine dinucleotide (NAD), shows enhanced serum concentrations in chronic renal failure (CRF) patients. Its properties suggest it could act as a novel uremic toxin due to significant inhibition of poly(ADP-ribose) polymerase (PARP-1), highlighting the importance of studying similar compounds in renal dysfunction and potential therapeutic targets (Rutkowski et al., 2003).
Neurological Research
- Investigating the TSPO Activity : A case study showed unusual biodistribution of [11C]PK11195, a radiopharmaceutical used for assessing translocator protein 18 kDa (TSPO) activity via positron emission tomography (PET), indicating the complexity of TSPO activity in human subjects and the need for further research in this area (Roivainen et al., 2011).
Dermatological and Immunological Applications
- Synthesis and Repellent Efficacy of Chiral Piperidine Analogs : The development of a new synthetic arthropod repellent, SS220, based on chiral Diels-Alder reaction and its comparison with Deet and Bayrepel against mosquitoes, demonstrates the potential for chemical compounds in developing new protective agents against disease vectors (Klun et al., 2003).
Cancer Research
- Immunomodulatory Effects of Linomide in Multiple Sclerosis : Linomide, a synthetic immunomodulator, shows promise in treating secondary progressive multiple sclerosis by increasing natural killer cell activity and inhibiting clinical signs in experimental models, indicating the therapeutic potential of related compounds in immune-mediated disorders (Karussis et al., 1996).
Toxicology and Environmental Health
- Toxicologic Studies in Fatal Overdoses : Studies on fatal intoxications involving various chemical compounds highlight the importance of understanding the toxicological profiles and metabolism of chemicals for safety and emergency response purposes (Osterloh et al., 1983).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDFYVWLJVLHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

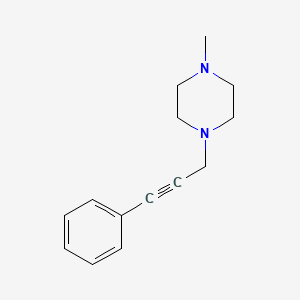
![6-(4-Chlorophenyl)-2-[1-(1-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2814911.png)
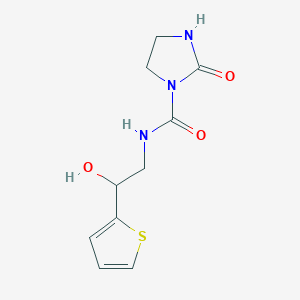
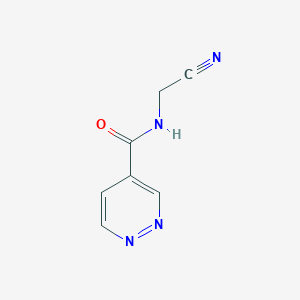
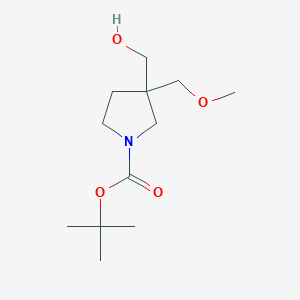
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2814920.png)

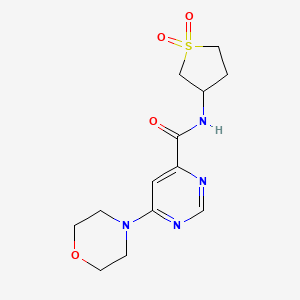
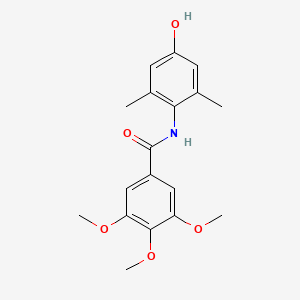
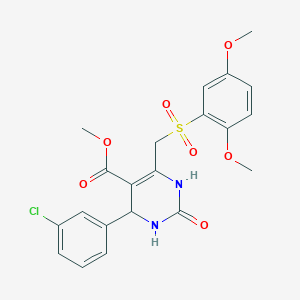
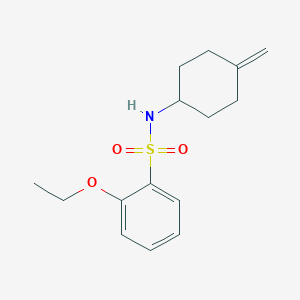
![6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2814927.png)
![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814928.png)
